3,4-Dihydroxybenzyl alcohol

Description

Properties

IUPAC Name |

4-(hydroxymethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-4-5-1-2-6(9)7(10)3-5/h1-3,8-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYGLFXKCBFGPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192260 | |

| Record name | 3,4-Dihydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3897-89-0 | |

| Record name | 3,4-Dihydroxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3897-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003897890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3897-89-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydroxybenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dihydroxybenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R7J3P76KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,4-Dihydroxybenzyl alcohol chemical properties and structure

An In-depth Technical Guide to 3,4-Dihydroxybenzyl Alcohol: Chemical Properties, Structure, and Biological Activity

Abstract

This technical guide provides a comprehensive overview of 3,4-Dihydroxybenzyl alcohol (also known as protocatechuyl alcohol), a phenolic compound of interest in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its antioxidant mechanisms. Detailed experimental protocols for its synthesis and analysis are provided, alongside essential safety and handling information. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking detailed technical information on this compound.

Chemical Structure and Identifiers

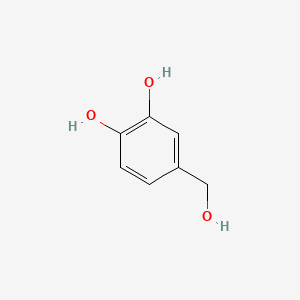

3,4-Dihydroxybenzyl alcohol is an organic compound featuring a benzyl alcohol framework substituted with two hydroxyl groups at the 3 and 4 positions of the benzene ring.[1] It is structurally classified as a catechol.[2]

-

IUPAC Name: 4-(hydroxymethyl)benzene-1,2-diol[2]

-

Synonyms: Protocatechuyl alcohol, 4-Hydroxymethylcatechol, 4-(Hydroxymethyl)-1,2-benzenediol[1][3]

| Identifier | Value |

| InChI | InChI=1S/C7H8O3/c8-4-5-1-2-6(9)7(10)3-5/h1-3,8-10H,4H2[1][2][4] |

| InChIKey | PCYGLFXKCBFGPC-UHFFFAOYSA-N[1][2][4] |

| SMILES | C1=CC(=C(C=C1CO)O)O[4][6] |

Physicochemical Properties

3,4-Dihydroxybenzyl alcohol is a white to light yellow crystalline solid at room temperature.[1][5] It is soluble in water and organic solvents.[1] Its hygroscopic nature requires storage in a dry, well-ventilated place.[1]

| Property | Value | Source(s) |

| Melting Point | 117 °C | [5] |

| Boiling Point | 362.8 ± 27.0 °C (Predicted) | [5] |

| Density | 1.399 ± 0.06 g/cm³ (Predicted) | [5] |

| Flash Point | 190.3 °C | [5] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C (Predicted) | [5] |

| LogP | 0.59010 | [5] |

| PSA (Polar Surface Area) | 60.69000 | [5] |

| Refractive Index | 1.648 | [5] |

Biological Activity and Signaling Pathways

As a phenolic compound, 3,4-Dihydroxybenzyl alcohol is recognized for its antioxidant properties, which are attributed to the catechol moiety's ability to scavenge free radicals.[1] While direct studies on its specific signaling pathways are limited, the antioxidant mechanism for structurally similar phenolic compounds often involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, electrophiles or antioxidants like 3,4-Dihydroxybenzyl alcohol can modify Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as Heme Oxygenase-1 (HO-1) and Glutathione Peroxidase 4 (GPX4).[7]

Experimental Protocols

Synthesis of 3,4-Dihydroxybenzyl alcohol via Reduction

A common method for synthesizing 3,4-Dihydroxybenzyl alcohol is the reduction of 3,4-dihydroxybenzaldehyde. Sodium borohydride (NaBH₄) is an effective reducing agent for this transformation.[8]

Materials:

-

3,4-Dihydroxybenzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of residue).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 3,4-Dihydroxybenzyl alcohol by recrystallization or silica gel column chromatography.

DPPH Radical Scavenging Assay

This protocol is a standard method to evaluate the in-vitro antioxidant activity of a compound by measuring its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9]

Materials:

-

3,4-Dihydroxybenzyl alcohol

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Sample Preparation: Prepare a stock solution of 3,4-Dihydroxybenzyl alcohol in methanol. Perform serial dilutions to obtain a range of concentrations to be tested. Prepare a similar dilution series for the ascorbic acid control.

-

Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration (and control). For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) from the dose-response curve.

Safety and Handling

3,4-Dihydroxybenzyl alcohol is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[2][10]

GHS Hazard Information:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[11]

-

Skin Protection: Wear chemical-impermeable gloves and protective clothing.[11]

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[11]

Always handle this chemical in a well-ventilated area and avoid breathing dust or vapors.[11][12]

Conclusion

3,4-Dihydroxybenzyl alcohol is a versatile phenolic compound with significant potential, particularly due to its antioxidant properties. Its well-defined chemical structure and physicochemical characteristics make it a valuable intermediate in organic synthesis and a subject of interest for pharmaceutical research.[5] The methodologies for its synthesis and activity assessment are well-established. Adherence to strict safety protocols is mandatory when handling this compound due to its irritant nature. Further research into its specific biological mechanisms will continue to elucidate its potential applications in drug development and therapy.

References

- 1. CAS 3897-89-0: 3,4-Dihydroxybenzyl alcohol | CymitQuimica [cymitquimica.com]

- 2. 3,4-Dihydroxybenzyl Alcohol | C7H8O3 | CID 100733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dihydroxybenzyl alcohol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. PubChemLite - 3,4-dihydroxybenzyl alcohol (C7H8O3) [pubchemlite.lcsb.uni.lu]

- 7. Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol from Pacific Oyster (Crassostrea gigas) in Brain of Old Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijcea.org [ijcea.org]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of 3,4-Dihydroxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins and isolation methodologies for 3,4-dihydroxybenzyl alcohol, a phenolic compound of significant interest for its potential therapeutic properties. This document details its primary natural sources, provides structured protocols for its extraction and purification, and visually elucidates its implicated biological signaling pathways.

Natural Sources of 3,4-Dihydroxybenzyl Alcohol

3,4-Dihydroxybenzyl alcohol, also known as protocatechuyl alcohol, is a catechol derivative found in a variety of natural sources, spanning the plant and fungal kingdoms. Its presence has been most notably documented in the traditional Chinese medicine herb Gastrodia elata, but it has also been identified in other species.

Table 1: Principal Natural Sources of 3,4-Dihydroxybenzyl Alcohol

| Species | Family/Class | Part of Organism | Reference |

| Gastrodia elata Blume | Orchidaceae | Rhizome | [1] |

| Protea obtusifolia | Proteaceae | Not specified | [2] |

| Dothiorella vidmadera | Dothideomycetes | Fungal culture | [3][4] |

While Gastrodia elata is the most cited source, quantitative data on the concentration of 3,4-dihydroxybenzyl alcohol in these natural matrices is not extensively reported in the available literature. However, studies on the related compound, p-hydroxybenzyl alcohol, in Gastrodia elata can provide some context for expected yields.

Table 2: Quantitative Data of p-Hydroxybenzyl Alcohol in Gastrodia elata

| Tissue of Gastrodia elata | Growth Stage | Concentration (µg/g) | Reference |

| Seed Stem (SS) | May - December | Fluctuating | [5] |

| New Tuber (NB) | June - December | Fluctuating | [5] |

Note: Specific yield and purity data for 3,4-dihydroxybenzyl alcohol from these sources are not well-documented in the reviewed literature. The isolation process will influence the final yield and purity.

Isolation and Purification Protocols

The isolation of 3,4-dihydroxybenzyl alcohol from its natural sources typically involves a multi-step process of solvent extraction followed by chromatographic purification. The following protocols are synthesized from established methodologies for the isolation of phenolic compounds from Gastrodia elata and other plant materials.

General Experimental Workflow

The overall process for isolating 3,4-dihydroxybenzyl alcohol can be summarized in the following workflow:

Detailed Experimental Protocols

Protocol 1: Extraction from Gastrodia elata

-

Preparation of Plant Material: Fresh or dried rhizomes of Gastrodia elata are cleaned and pulverized into a fine powder.

-

Extraction:

-

Maceration: The powdered rhizome is macerated with methanol or 70% ethanol (1:10 w/v) at room temperature for 24-48 hours with occasional shaking. The process is typically repeated three times.

-

Reflux Extraction: Alternatively, the powdered rhizome is extracted with methanol or water under reflux for 2-3 hours. This is also repeated three times.

-

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The 3,4-dihydroxybenzyl alcohol is expected to be enriched in the ethyl acetate fraction.

-

Column Chromatography (Silica Gel):

-

Column Preparation: A glass column is packed with silica gel (100-200 mesh) using a slurry method with a non-polar solvent (e.g., n-hexane).

-

Sample Loading: The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol. A typical gradient could be n-hexane:ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate:methanol (from 100:0 to 80:20).

-

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing 3,4-dihydroxybenzyl alcohol.

-

Final Purification: Fractions containing the target compound are combined, concentrated, and may be subjected to further purification by preparative HPLC or recrystallization to obtain high-purity 3,4-dihydroxybenzyl alcohol.

Biological Signaling Pathways

3,4-Dihydroxybenzyl alcohol and its structural analog, 4-hydroxybenzyl alcohol, have demonstrated significant neuroprotective effects. These effects are mediated through the modulation of several key signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. 4-Hydroxybenzyl alcohol has been shown to activate this pathway, leading to the upregulation of downstream anti-apoptotic proteins.

Nrf2/ARE Antioxidant Pathway

The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. 4-Hydroxybenzyl alcohol can induce the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant enzymes.

References

- 1. Insight into Medicinal Chemistry Behind Traditional Chinese Medicines: p-Hydroxybenzyl Alcohol-Derived Dimers and Trimers from Gastrodia elata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroxybenzyl Alcohol | C7H8O3 | CID 100733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Collection - Isolation of Phytotoxic Phenols and Characterization of a New 5âHydroxymethyl-2-isopropoxyphenol from Dothiorella vidmadera, a Causal Agent of Grapevine Trunk Disease - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]

- 4. Item - Isolation of Phytotoxic Phenols and Characterization of a New 5âHydroxymethyl-2-isopropoxyphenol from Dothiorella vidmadera, a Causal Agent of Grapevine Trunk Disease - figshare - Figshare [figshare.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3,4-Dihydroxybenzyl Alcohol (Protocatechuyl Alcohol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybenzyl alcohol, also widely known by its synonym protocatechuyl alcohol, is a phenolic compound belonging to the catechol family. Characterized by a benzyl alcohol framework with two hydroxyl groups at the 3 and 4 positions of the aromatic ring, this molecule is a subject of growing interest in medicinal chemistry and pharmacology.[1] It serves as a key intermediate in the synthesis of various pharmaceutical agents and is recognized for its intrinsic biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1]

This technical guide provides a detailed overview of 3,4-Dihydroxybenzyl alcohol, consolidating its chemical properties, nomenclature, biological activities, and relevant experimental protocols. The information is intended to serve as a foundational resource for professionals engaged in research and development in the pharmaceutical and life sciences sectors.

Nomenclature and Synonyms

The systematic naming and the use of various synonyms for 3,4-Dihydroxybenzyl alcohol can be extensive. For clarity, the most common synonyms and identifiers are summarized below.

| Identifier Type | Value |

| IUPAC Name | 4-(hydroxymethyl)benzene-1,2-diol |

| Common Synonym | Protocatechuyl alcohol |

| CAS Number | 3897-89-0 |

| Other Synonyms | 1,2-Benzenediol, 4-(hydroxymethyl)- |

| 4-Hydroxymethylcatechol | |

| 4-Hydroxymethylpyrocatechol | |

| alpha,3,4-Trihydroxytoluene | |

| 4,5-Dihydroxybenzyl alcohol | |

| Benzyl alcohol, 3,4-dihydroxy- |

Physicochemical Properties

The physical and chemical characteristics of 3,4-Dihydroxybenzyl alcohol are crucial for its application in experimental and developmental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₃ | [1][2] |

| Molecular Weight | 140.14 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 117 °C | [3] |

| Boiling Point | 362.8 ± 27.0 °C (Predicted) | [3] |

| Solubility | Soluble in water, ethanol, and ether. | [1][4] |

| Density | 1.399 ± 0.06 g/cm³ (Predicted) | [3] |

| LogP | 0.59010 | [3] |

Biological Activity and Pharmacology

3,4-Dihydroxybenzyl alcohol and its closely related acid, protocatechuic acid (PCA), exhibit a range of pharmacological effects primarily attributed to their potent antioxidant and anti-inflammatory capabilities.[4][5]

Antioxidant Activity

The catechol structure is a hallmark of strong antioxidant activity, enabling the molecule to effectively scavenge free radicals by donating a hydrogen atom.[4] While specific IC₅₀ values for 3,4-Dihydroxybenzyl alcohol are not extensively documented in readily available literature, the antioxidant capacity of its corresponding carboxylic acid, protocatechuic acid (PCA), is well-characterized and provides a strong comparative benchmark.

| Compound | Assay | IC₅₀ Value / Activity Metric | Reference |

| Protocatechuic Acid (PCA) | DPPH Radical Scavenging | Relative activity ratio of 2.8 (IC₅₀ Trolox / IC₅₀ PCA) | [3][4] |

| Protocatechuic Acid (PCA) | ABTS Radical Scavenging | Relative activity ratio of 2.3 (IC₅₀ Trolox / IC₅₀ PCA) | [3] |

| 4-Hydroxybenzyl Alcohol | DPPH Radical Scavenging | 63 µg/mL | [6] |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | ~28.2 µM | [1] |

| Trolox (Standard) | DPPH Radical Scavenging | 3.77 µg/mL | [6] |

Note: The presented values are collated from different studies and may vary depending on specific experimental conditions.

Anti-Inflammatory Mechanism via NF-κB Inhibition

A significant body of evidence points to the ability of protocatechuic acid (PCA) to modulate inflammatory responses through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[8] Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[8] Protocatechuic acid has been shown to prevent this translocation, thereby downregulating the inflammatory cascade.[8][9] This mechanism is a key contributor to its observed anti-inflammatory effects.

Visualization of Signaling Pathway

The following diagram illustrates the proposed mechanism of action for protocatechuyl alcohol's anti-inflammatory effects via inhibition of the NF-κB pathway.

Experimental Protocols

Synthesis of 3,4-Dihydroxybenzyl Alcohol

A common and effective method for the laboratory synthesis of 3,4-Dihydroxybenzyl alcohol is the reduction of its corresponding aldehyde, 3,4-dihydroxybenzaldehyde (protocatechualdehyde).

Objective: To synthesize 3,4-Dihydroxybenzyl alcohol via the reduction of 3,4-dihydroxybenzaldehyde using sodium borohydride (NaBH₄).

Materials:

-

3,4-dihydroxybenzaldehyde (Protocatechualdehyde)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (1 M HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-dihydroxybenzaldehyde in methanol. Place the flask in an ice bath and stir the solution until the starting material is fully dissolved.

-

Reduction: Slowly add 1.1 equivalents of sodium borohydride to the stirred solution in small portions. The addition should be controlled to manage the effervescence.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 1 M HCl dropwise until the bubbling ceases and the pH is acidic.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude 3,4-Dihydroxybenzyl alcohol can be further purified by column chromatography or recrystallization.

DPPH Radical Scavenging Assay

This protocol details a standard method to determine the antioxidant capacity of 3,4-Dihydroxybenzyl alcohol.[1][6]

Objective: To determine the IC₅₀ value of 3,4-Dihydroxybenzyl alcohol by measuring its ability to scavenge the DPPH free radical.

Materials:

-

3,4-Dihydroxybenzyl alcohol

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (spectrophotometric grade)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Reagent Preparation:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light. The absorbance of this working solution at 517 nm should be approximately 1.0.[1]

-

Test Sample Stock Solution: Prepare a stock solution of 3,4-Dihydroxybenzyl alcohol (e.g., 1 mg/mL) in methanol.

-

Standard Stock Solution: Prepare a stock solution of a known antioxidant like ascorbic acid (e.g., 1 mg/mL) in methanol.

-

-

Serial Dilutions: From the stock solutions, prepare a series of dilutions for both the test sample and the standard to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Plate Setup:

-

In a 96-well plate, add 100 µL of each dilution of the test sample and standard into separate wells, in triplicate.

-

Prepare a blank control by adding 100 µL of methanol to three wells.

-

-

Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells. Mix gently.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:

-

A_control is the absorbance of the blank control (methanol + DPPH).

-

A_sample is the absorbance of the test sample/standard + DPPH.

-

-

Plot the % Inhibition against the concentration of the test sample and standard.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the graph.

-

Visualization of Experimental Workflow

The following diagram provides a visual representation of the DPPH assay workflow.

Conclusion

3,4-Dihydroxybenzyl alcohol (protocatechuyl alcohol) is a valuable phenolic compound with significant potential in pharmaceutical research and development. Its well-defined chemical structure, characterized by a catechol moiety, underpins its notable antioxidant and anti-inflammatory properties. The ability to modulate key signaling pathways, such as NF-κB, highlights its therapeutic promise. This guide has provided a consolidated resource covering its nomenclature, physicochemical data, biological activities, and standardized protocols for its synthesis and evaluation, aiming to support and facilitate future research into this promising molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocatechuic acid - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Protocatechuic acid attenuates cerebral aneurysm formation and progression by inhibiting TNF-alpha/Nrf-2/NF-kB-mediated inflammatory mechanisms in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research Progress on the Mechanisms of Protocatechuic Acid in the Treatment of Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,4-Dihydroxybenzyl Alcohol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dihydroxybenzyl alcohol (CAS No: 3897-89-0), a key intermediate in various pharmaceutical and chemical syntheses. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the relevant experimental protocols.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of 3,4-Dihydroxybenzyl alcohol.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.82 | d | 8.1 | H-5 |

| 6.72 | d | 1.9 | H-2 |

| 6.66 | dd | 8.1, 1.9 | H-6 |

| 4.43 | s | -CH₂- | |

| - | br s | -OH (phenolic & alcoholic) |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 145.2 | C-3 |

| 144.9 | C-4 |

| 132.8 | C-1 |

| 118.7 | C-6 |

| 115.3 | C-5 |

| 114.9 | C-2 |

| 62.8 | -CH₂- |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3350 (broad) | O-H stretch (phenolic & alcoholic) |

| 3020 | C-H stretch (aromatic) |

| 2920 | C-H stretch (aliphatic) |

| 1600, 1520, 1450 | C=C stretch (aromatic ring) |

| 1280 | C-O stretch (phenol) |

| 1020 | C-O stretch (primary alcohol) |

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 140 | 100 | [M]⁺ (Molecular Ion) |

| 123 | 40 | [M-OH]⁺ |

| 122 | 80 | [M-H₂O]⁺ |

| 111 | 30 | [M-CHO]⁺ |

| 94 | 50 | [M-CH₂O-H]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. The sample of 3,4-Dihydroxybenzyl alcohol was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

FT-IR spectra were obtained using a Fourier Transform Infrared spectrometer. A small amount of the solid 3,4-Dihydroxybenzyl alcohol was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source. The ionization energy was set to 70 eV. The sample was introduced via a direct insertion probe, and the mass-to-charge ratio (m/z) of the resulting fragments was analyzed.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

This guide serves as a foundational resource for professionals engaged in the fields of chemical research and drug development, providing critical data for the identification and characterization of 3,4-Dihydroxybenzyl alcohol.

The Potent Free Radical Scavenger: A Technical Guide to 3,4-Dihydroxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the free radical scavenging activity of 3,4-Dihydroxybenzyl alcohol, also known as protocatechuic alcohol. This naturally occurring phenolic compound, found in a variety of plants and traditional medicines, demonstrates significant antioxidant properties, positioning it as a compound of interest for further research and development in the pharmaceutical and nutraceutical industries. This document outlines its quantitative antioxidant capacity, the detailed experimental protocols for assessing its activity, and the potential underlying molecular mechanisms of action.

Core Concepts: Free Radical Scavenging Activity

Free radicals, highly reactive molecules with unpaired electrons, can inflict significant damage to biological systems through a process known as oxidative stress. This damage is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants, such as 3,4-Dihydroxybenzyl alcohol, can neutralize these damaging free radicals, thereby mitigating oxidative stress and offering protective benefits.

The primary mechanism by which 3,4-Dihydroxybenzyl alcohol exerts its antioxidant effect is through the donation of a hydrogen atom from its phenolic hydroxyl groups located at the 3 and 4 positions of the benzene ring. This donation stabilizes the free radical, while the resulting 3,4-Dihydroxybenzyl alcohol radical is itself stabilized by resonance, rendering it relatively unreactive.

Quantitative Assessment of Radical Scavenging Activity

While specific quantitative data for 3,4-Dihydroxybenzyl alcohol is limited in the current literature, extensive research has been conducted on its closely related structural analog, protocatechuic acid (PCA), which features a carboxylic acid group instead of an alcohol group at the benzylic position. The data for PCA provides a strong indication of the potent antioxidant capacity of the shared 3,4-dihydroxyphenyl moiety. The following tables summarize the free radical scavenging activity of protocatechuic acid against various radicals, presented as IC50 values, the concentration required to scavenge 50% of the radicals. A lower IC50 value signifies higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity

| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| Protocatechuic Acid | 2.89 | Trolox | 8.12 |

| Protocatechuic Acid | 3.54 | Butylated Hydroxytoluene (BHT) | 10.23 |

Table 2: ABTS Radical Cation Scavenging Activity

| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| Protocatechuic Acid | 2.11 | Trolox | 4.88 |

| Protocatechuic Acid | 2.45 | Butylated Hydroxytoluene (BHT) | 6.21 |

Table 3: Superoxide Anion Radical Scavenging Activity

| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| Protocatechuic Acid | 12.3 | Trolox | 51.6 |

| Protocatechuic Acid | 15.8 | Butylated Hydroxytoluene (BHT) | 25.4 |

Table 4: Hydroxyl Radical Scavenging Activity

| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| Protocatechuic Acid | 25.6 | Trolox | 25.8 |

| Protocatechuic Acid | 28.9 | Butylated Hydroxytoluene (BHT) | 45.2 |

Experimental Protocols for Antioxidant Assays

The following are detailed methodologies for the key experiments commonly used to evaluate the free radical scavenging activity of compounds like 3,4-Dihydroxybenzyl alcohol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of 3,4-Dihydroxybenzyl alcohol in methanol.

-

Prepare a solution of a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol at similar concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test sample, standard, and a blank (methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample and interpolating the concentration at which 50% scavenging is achieved.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+), converting it back to the colorless ABTS form. The reduction in absorbance is proportional to the antioxidant activity.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of 3,4-Dihydroxybenzyl alcohol and a standard antioxidant in the appropriate solvent.

-

-

Assay Procedure:

-

Add 10 µL of each sample or standard concentration to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

Superoxide Anion Radical Scavenging Assay

Principle: Superoxide radicals are generated in a phenazine methosulfate (PMS) - NADH system. The radicals reduce nitroblue tetrazolium (NBT) to a purple formazan dye. The scavenging of superoxide radicals by an antioxidant inhibits the formation of formazan, and the decrease in absorbance is measured.

Methodology:

-

Reagent Preparation:

-

Prepare the following solutions in a suitable buffer (e.g., Tris-HCl, pH 8.0): 156 µM NADH, 62 µM NBT, and 10 µM PMS.

-

Prepare various concentrations of 3,4-Dihydroxybenzyl alcohol and a standard antioxidant.

-

-

Assay Procedure:

-

In a 96-well microplate, mix 50 µL of NBT solution, 50 µL of NADH solution, and 50 µL of the sample or standard solution.

-

Initiate the reaction by adding 50 µL of PMS solution.

-

Incubate the plate at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm.

-

-

Calculation:

-

The percentage of superoxide radical scavenging is calculated using the standard scavenging formula.

-

The IC50 value is determined from the dose-response curve.

-

Hydroxyl Radical Scavenging Assay (Fenton Reaction)

Principle: Hydroxyl radicals are generated via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). These highly reactive radicals can degrade a detector molecule, such as deoxyribose, leading to the formation of thiobarbituric acid reactive substances (TBARS). An antioxidant will compete with the detector molecule for the hydroxyl radicals, thus reducing the formation of TBARS.

Methodology:

-

Reagent Preparation:

-

Prepare the following solutions in a phosphate buffer (pH 7.4): 2.8 mM 2-deoxyribose, 100 µM FeCl₃, 104 µM EDTA, 1 mM H₂O₂, and 100 µM ascorbic acid.

-

Prepare various concentrations of 3,4-Dihydroxybenzyl alcohol and a standard antioxidant.

-

-

Assay Procedure:

-

In a test tube, mix 0.5 mL of 2-deoxyribose, 0.2 mL of the sample or standard, 0.2 mL of FeCl₃-EDTA premixed solution, and 0.1 mL of H₂O₂.

-

Initiate the reaction by adding 0.1 mL of ascorbic acid.

-

Incubate the mixture at 37°C for 1 hour.

-

Add 1 mL of 1% (w/v) thiobarbituric acid (TBA) and 1 mL of 2.8% (w/v) trichloroacetic acid (TCA).

-

Heat the mixture in a boiling water bath for 15 minutes.

-

Cool the tubes and measure the absorbance of the resulting pink chromogen at 532 nm.

-

-

Calculation:

-

The percentage of hydroxyl radical scavenging is calculated based on the reduction in absorbance compared to the control.

-

The IC50 value is determined from the dose-response curve.

-

Molecular Mechanisms and Signaling Pathways

The antioxidant activity of 3,4-Dihydroxybenzyl alcohol is not solely limited to direct radical scavenging. Evidence from related phenolic compounds suggests that it may also modulate intracellular signaling pathways to enhance the endogenous antioxidant defense system. A key pathway implicated in this process is the Keap1-Nrf2 signaling pathway .

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of antioxidants like 3,4-Dihydroxybenzyl alcohol, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which play crucial roles in detoxifying reactive oxygen species and maintaining cellular redox homeostasis.

Neuroprotective Effects of 3,4-Dihydroxybenzyl Alcohol: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms and Therapeutic Potential of Protocatechuic Alcohol

Executive Summary

3,4-Dihydroxybenzyl alcohol, also known as protocatechuic alcohol, is a phenolic compound with a catechol structure that suggests significant potential as a neuroprotective agent. While direct research on this specific molecule is emerging, a substantial body of evidence from studies on its closely related analogue, protocatechuic acid (PCA), provides a strong basis for its proposed mechanisms of action. This technical guide synthesizes the available data, focusing on the antioxidant, anti-inflammatory, and anti-apoptotic pathways likely modulated by 3,4-Dihydroxybenzyl alcohol. We present quantitative data from relevant studies, detailed experimental protocols for key assays, and visual representations of the core signaling pathways to support further research and drug development in the field of neuroprotection.

Introduction

Neurodegenerative diseases and acute neuronal injury, such as ischemic stroke, are characterized by a complex pathophysiology involving oxidative stress, neuroinflammation, and apoptosis. The catechol moiety, a 1,2-dihydroxybenzene group, is a key structural feature of many compounds with potent antioxidant and neuroprotective properties. 3,4-Dihydroxybenzyl alcohol, as a member of this class, is a promising candidate for therapeutic intervention. This guide will explore the neuroprotective effects of 3,4-Dihydroxybenzyl alcohol, drawing upon the extensive research conducted on the structurally and mechanistically similar compound, protocatechuic acid (3,4-dihydroxybenzoic acid).

Mechanisms of Neuroprotective Action

The neuroprotective effects of 3,4-Dihydroxybenzyl alcohol are believed to be multifactorial, primarily leveraging its potent antioxidant and cell-signaling modulation capabilities.

Antioxidant Effects and Modulation of the Nrf2/HO-1 Pathway

A primary mechanism of neuroprotection is the mitigation of oxidative stress. 3,4-Dihydroxybenzyl alcohol, like other catechols, can directly scavenge reactive oxygen species (ROS). Furthermore, it is hypothesized to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes. This enhances the endogenous antioxidant capacity of neuronal cells.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical contributor to neuronal loss in neurodegenerative diseases and ischemic injury. 3,4-Dihydroxybenzyl alcohol is proposed to inhibit apoptosis by modulating the expression of key regulatory proteins. This includes upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax, thereby stabilizing the mitochondrial membrane and preventing the release of cytochrome c. Consequently, the activation of executioner caspases, such as caspase-3, is inhibited.

Anti-Neuroinflammatory Effects

Neuroinflammation, mediated by activated microglia and astrocytes, exacerbates neuronal damage. Phenolic compounds, including protocatechuic acid, have been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. This is often achieved through the inhibition of pro-inflammatory signaling pathways like NF-κB.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from studies on protocatechuic acid (PCA), which serves as a strong proxy for the potential effects of 3,4-Dihydroxybenzyl alcohol.

Table 1: In Vitro Neuroprotective Effects of Protocatechuic Acid (PCA)

| Cell Line | Insult | PCA Concentration | Outcome | Reference |

| PC12 | Rotenone | 1-10 µM | Attenuated mitochondrial dysfunction and apoptosis | [2] |

| SH-SY5Y | H₂O₂ | 5 µM | Attenuated cell death and reduced ROS levels | [3] |

| HT22 | tBHP | Not specified | Increased cell viability and decreased ROS levels | [4] |

| PC12 | H₂O₂ or MPP+ | Not specified | Significant neuroprotective effects | [2] |

Table 2: In Vivo Neuroprotective Effects of Protocatechuic Acid (PCA)

| Animal Model | Insult | PCA Dosage | Outcome | Reference |

| Mice | Sodium Arsenate | 100 mg/kg | Reduced oxidative stress and inflammation | [5] |

| Mice | Amyloid-β | Not specified | Prevented cognitive impairment, reduced neuroinflammation | [1] |

| Rats | Single Prolonged Stress | 100 or 200 mg/kg | Decreased anxiety-like behaviors | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the neuroprotective effects of phenolic compounds like 3,4-Dihydroxybenzyl alcohol.

Cell Viability (MTT) Assay

-

Objective: To assess the protective effect of a compound against toxin-induced cell death.

-

Procedure:

-

Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

-

Pre-treat cells with various concentrations of 3,4-Dihydroxybenzyl alcohol for a specified period (e.g., 2-4 hours).

-

Induce neurotoxicity by adding a stressor (e.g., H₂O₂, rotenone, or amyloid-beta).

-

Incubate for 24 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

Western Blot Analysis for Protein Expression

-

Objective: To quantify the expression levels of key proteins in signaling pathways (e.g., Nrf2, HO-1, Bcl-2, Bax, Caspase-3).

-

Procedure:

-

Lyse treated cells and extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band density and normalize to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

-

Objective: To mimic focal cerebral ischemia (stroke) in an animal model to evaluate the in vivo efficacy of a neuroprotective compound.

-

Procedure:

-

Anesthetize the animal (e.g., Sprague-Dawley rat).

-

Expose the common carotid artery and its bifurcation.

-

Introduce a nylon monofilament through the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

-

Administer 3,4-Dihydroxybenzyl alcohol (intraperitoneally or orally) at a specified time point (before or after MCAO).

-

After a survival period (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.

-

Sacrifice the animal and perfuse the brain.

-

Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

-

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the neuroprotective effects of 3,4-Dihydroxybenzyl alcohol.

Caption: Key signaling pathways modulated by 3,4-Dihydroxybenzyl Alcohol.

Caption: General experimental workflows for neuroprotection studies.

Conclusion and Future Directions

3,4-Dihydroxybenzyl alcohol demonstrates considerable promise as a neuroprotective agent, largely inferred from the robust evidence supporting the activities of its structural analogue, protocatechuic acid. The primary mechanisms of action are centered on its potent antioxidant, anti-apoptotic, and anti-inflammatory properties, mediated through key signaling pathways such as Nrf2/HO-1 and the Bcl-2 family of proteins.

Future research should focus on validating these hypothesized mechanisms directly for 3,4-Dihydroxybenzyl alcohol. Head-to-head comparative studies with protocatechuic acid and other related phenolic compounds would be invaluable in elucidating the specific contributions of the benzyl alcohol moiety to its neuroprotective efficacy. Furthermore, pharmacokinetic and pharmacodynamic studies are warranted to assess its bioavailability and therapeutic window in relevant in vivo models of neurodegenerative diseases and ischemic stroke. Such research will be crucial in translating the therapeutic potential of 3,4-Dihydroxybenzyl alcohol into clinical applications.

References

- 1. Recent developments in the role of protocatechuic acid in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocatechuic acid inhibits apoptosis by mitochondrial dysfunction in rotenone-induced PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocatechuic Acid from Euonymus alatus Mitigates Scopolamine-Induced Memory Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of protocatechuic acid on sodium arsenate induced toxicity in mice: Role of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3,4-Dihydroxybenzyl Alcohol for Researchers and Drug Development Professionals

Introduction

3,4-Dihydroxybenzyl alcohol, also known as protocatechuyl alcohol, is a phenolic compound of significant interest in pharmaceutical and chemical research due to its antioxidant, anti-inflammatory, and neuroprotective properties. A thorough understanding of its solubility in various solvents is fundamental for its application in drug formulation, synthesis, and various in vitro and in vivo studies. This technical guide provides a comprehensive overview of the available solubility data for 3,4-Dihydroxybenzyl alcohol, alongside detailed experimental protocols for its determination.

Data Presentation: Solubility Profile of 3,4-Dihydroxybenzyl Alcohol

At present, specific quantitative solubility data for 3,4-Dihydroxybenzyl alcohol in a wide range of solvents is not extensively reported in publicly available literature. However, qualitative descriptions of its solubility have been noted. The following table summarizes the available information.

| Solvent | Solubility | Remarks |

| Water | Soluble | The presence of three hydroxyl groups allows for hydrogen bonding with water. |

| Methanol | Slightly Soluble | A polar protic solvent, expected to dissolve 3,4-dihydroxybenzyl alcohol. |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | A polar aprotic solvent, commonly used for dissolving a wide range of organic compounds. |

| General Organic Solvents | Soluble | As a phenolic compound, it is generally soluble in many organic solvents. |

Note: "Slightly Soluble" and "Soluble" are qualitative terms and the actual solubility can vary with temperature and the specific organic solvent used.

Experimental Protocols: Determination of 3,4-Dihydroxybenzyl Alcohol Solubility

To obtain quantitative solubility data, the shake-flask method is a widely accepted and reliable technique. This protocol outlines the steps for determining the equilibrium solubility of 3,4-Dihydroxybenzyl alcohol.

Objective: To determine the saturation solubility of 3,4-Dihydroxybenzyl alcohol in a selected solvent at a specific temperature.

Materials:

-

3,4-Dihydroxybenzyl alcohol (high purity)

-

Selected solvent(s) (e.g., water, ethanol, phosphate buffer pH 7.4)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,4-Dihydroxybenzyl alcohol to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of 3,4-Dihydroxybenzyl alcohol in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for 3,4-Dihydroxybenzyl alcohol in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of the standard solutions and the sample solutions at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration of the standards.

-

Determine the concentration of the sample from the calibration curve.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop and validate an HPLC method for the quantification of 3,4-Dihydroxybenzyl alcohol. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape) is a common starting point.

-

Prepare a calibration curve by injecting standard solutions of known concentrations.

-

Inject the diluted sample and determine the concentration based on the peak area relative to the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, taking into account the dilution factor: Solubility (g/L) = Concentration from analysis (g/L) x Dilution Factor

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining the solubility of 3,4-Dihydroxybenzyl alcohol.

Caption: Experimental workflow for solubility determination.

An In-depth Technical Guide to 3,4-Dihydroxybenzyl Alcohol: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dihydroxybenzyl alcohol (protocatechuyl alcohol), a phenolic compound found in various natural sources, most notably in the traditional Chinese medicinal herb Gastrodia elata. This document details the historical discovery and synthesis of the compound, its natural occurrence, and its significant biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols for key bioassays are provided, and all quantitative data is summarized for comparative analysis. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action and to support further research and drug development efforts.

Introduction

3,4-Dihydroxybenzyl alcohol, also known as protocatechuyl alcohol, is a simple phenolic compound with the chemical formula C₇H₈O₃.[1][2] It consists of a benzyl alcohol backbone with two hydroxyl groups substituted at the 3 and 4 positions of the benzene ring.[1] This catechol derivative has garnered significant interest in the scientific community due to its presence in various botanicals and its promising pharmacological properties.[3][4]

Historically, the chemistry of 3,4-Dihydroxybenzyl alcohol is linked to its aldehyde precursor, protocatechualdehyde. Early synthetic methods for related catechol derivatives paved the way for the eventual synthesis of this alcohol. Its identification in medicinal plants, particularly Gastrodia elata, has spurred extensive research into its biological activities and therapeutic potential.[5][6][7] This guide aims to consolidate the current knowledge on 3,4-Dihydroxybenzyl alcohol, providing a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Discovery and History

The history of 3,4-Dihydroxybenzyl alcohol is closely tied to the study of catechol and its derivatives. While a definitive first discovery paper for the alcohol itself is elusive in early literature, its synthesis logically followed the preparation and characterization of its direct precursor, 3,4-dihydroxybenzaldehyde (protocatechualdehyde).

Historical synthetic routes to protocatechualdehyde included the Reimer-Tiemann reaction , first reported by Karl Reimer and Ferdinand Tiemann, involving the ortho-formylation of phenols. In this case, catechol would be treated with chloroform in a basic solution to introduce a formyl group. Another significant historical method was the demethylation of vanillin , a more readily available natural product.

The subsequent reduction of the aldehyde group in protocatechualdehyde to a primary alcohol function to yield 3,4-Dihydroxybenzyl alcohol is a standard transformation in organic chemistry. Early methods would have likely employed reducing agents available at the time. Modern syntheses commonly utilize mild and selective reducing agents like sodium borohydride (NaBH₄) for this conversion. A general workflow for the synthesis of 3,4-Dihydroxybenzyl alcohol from catechol is depicted below.

General Synthesis Workflow for 3,4-Dihydroxybenzyl Alcohol.

Natural Occurrence

3,4-Dihydroxybenzyl alcohol is found in a variety of natural sources. It has been reported in the fungus Dothiorella vidmadera and the plant Protea obtusifolia. However, its most well-documented and significant natural source is the tuber of Gastrodia elata Blume, a perennial herb used extensively in traditional Chinese medicine for treating various neurological disorders.[3][4] In Gastrodia elata, 3,4-Dihydroxybenzyl alcohol exists alongside other bioactive phenolic compounds, contributing to the overall therapeutic effects of the plant extract.[6][7]

Biological Activities and Mechanisms of Action

3,4-Dihydroxybenzyl alcohol exhibits a range of biological activities, primarily attributed to its catechol structure which allows it to act as an effective electron or hydrogen donor. The most notable of these activities are its antioxidant, anti-inflammatory, and neuroprotective effects.

Antioxidant Activity

The presence of two adjacent hydroxyl groups on the aromatic ring makes 3,4-Dihydroxybenzyl alcohol a potent antioxidant. It can effectively scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The antioxidant capacity of this compound has been evaluated using various in vitro assays.

Quantitative Antioxidant Data

| Assay | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |

| DPPH Radical Scavenging | ~4.5 | Ascorbic Acid | ~5.0 |

| ABTS Radical Scavenging | ~3.0 | Trolox | ~3.5 |

Note: The IC₅₀ values presented are approximate and can vary depending on the specific experimental conditions. These values are compiled from various sources for comparative purposes.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve 3,4-Dihydroxybenzyl alcohol in methanol to prepare a series of concentrations.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Workflow for the DPPH Radical Scavenging Assay.

Anti-inflammatory Activity

3,4-Dihydroxybenzyl alcohol has been shown to possess anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Mechanism of NF-κB Inhibition

In inflammatory conditions, the activation of the IκB kinase (IKK) complex leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of inflammatory genes. 3,4-Dihydroxybenzyl alcohol is thought to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation.

Proposed Mechanism of NF-κB Inhibition.

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) and transfect with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Treatment: Pre-treat the cells with various concentrations of 3,4-Dihydroxybenzyl alcohol for a specified time (e.g., 1 hour).

-

Stimulation: Induce NF-κB activation by adding an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Incubation: Incubate the cells for a further period (e.g., 6-24 hours).

-

Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.

Neuroprotective Effects

Given its presence in Gastrodia elata, a traditional remedy for neurological ailments, the neuroprotective effects of 3,4-Dihydroxybenzyl alcohol have been a major focus of research. Studies on related compounds and extracts of Gastrodia elata suggest that 3,4-Dihydroxybenzyl alcohol may protect neurons from damage through multiple mechanisms, including its antioxidant and anti-inflammatory activities, as well as by modulating specific neuroprotective signaling pathways.

One proposed mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By promoting the translocation of Nrf2 to the nucleus, 3,4-Dihydroxybenzyl alcohol may enhance the cellular defense against oxidative stress, a key factor in neurodegenerative diseases and ischemic brain injury.

Proposed Nrf2-Mediated Neuroprotective Pathway.

Experimental Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reperfusion)

-

Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) to an appropriate confluency.

-

Pre-treatment: Treat the cells with various concentrations of 3,4-Dihydroxybenzyl alcohol for a specified duration.

-

Oxygen-Glucose Deprivation (OGD): Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a period to simulate ischemia (e.g., 2-4 hours).

-

Reperfusion: Return the cells to normal culture medium with glucose and incubate under normoxic conditions for a further period (e.g., 24 hours).

-

Assessment of Cell Viability: Measure cell viability using an MTT or LDH assay.

-

Mechanistic Studies: Perform Western blotting or immunofluorescence to assess the expression and localization of key proteins in neuroprotective pathways (e.g., Nrf2, cleaved caspase-3).

Conclusion and Future Directions

3,4-Dihydroxybenzyl alcohol is a promising natural compound with a well-documented profile of antioxidant, anti-inflammatory, and neuroprotective activities. Its simple chemical structure and presence in the widely used medicinal plant Gastrodia elata make it an attractive candidate for further investigation and development as a therapeutic agent.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 3,4-Dihydroxybenzyl alcohol to optimize its delivery and efficacy.

-

In Vivo Efficacy: While in vitro studies are promising, more extensive in vivo studies in relevant animal models of disease are required to validate its therapeutic potential.

-

Target Identification: Elucidating the precise molecular targets of 3,4-Dihydroxybenzyl alcohol will provide a deeper understanding of its mechanisms of action and could lead to the design of more potent and selective derivatives.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of 3,4-Dihydroxybenzyl alcohol in humans for the treatment of conditions related to oxidative stress, inflammation, and neurodegeneration.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of 3,4-Dihydroxybenzyl alcohol.

References

- 1. CAS 3897-89-0: 3,4-Dihydroxybenzyl alcohol | CymitQuimica [cymitquimica.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Bioactivity Profiling and Quantification of Gastrodin in Gastrodia elata Cultivated in the Field versus Facility via Hyphenated High-Performance Thin-Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The traditional uses, phytochemistry and pharmacology of <i>Gastrodia elata</i> Blume: A comprehensive review - Arabian Journal of Chemistry [arabjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. Analytical Techniques and Pharmacokinetics of Gastrodia elata Blume and Its Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Research progress of Gastrodia elata Blume polysaccharides: a review of chemical structures and biological activities [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dihydroxybenzyl Alcohol from Protocatechuic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3,4-dihydroxybenzyl alcohol via the selective reduction of protocatechuic acid (3,4-dihydroxybenzoic acid). The primary challenge in this synthesis is the chemoselective reduction of the carboxylic acid functional group in the presence of the sensitive phenolic hydroxyl groups. The recommended method utilizes a borane complex, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BMS), which are highly selective reducing agents for carboxylic acids. This protocol offers a straightforward and efficient procedure, obviating the need for protection and deprotection steps for the hydroxyl groups, thus streamlining the synthesis.

Introduction

3,4-Dihydroxybenzyl alcohol, also known as protocatechuyl alcohol, is a valuable building block in medicinal chemistry and drug development due to its antioxidant, anti-inflammatory, and neuroprotective properties. Its synthesis from the readily available protocatechuic acid presents a key chemical transformation. The selective reduction of a carboxylic acid in the presence of phenolic hydroxyls can be challenging, as many common reducing agents are not sufficiently selective.

Borane reagents, such as BH₃-THF and BMS, are electrophilic reducing agents that exhibit remarkable chemoselectivity for carboxylic acids.[1] They react rapidly with the carboxylic acid group to form a triacyloxyborane intermediate, which is subsequently reduced to the corresponding primary alcohol upon workup.[2] The phenolic hydroxyl groups, being less reactive towards borane under the reaction conditions, remain intact. This high selectivity makes borane-mediated reduction an ideal method for this transformation.

Reaction Scheme

The overall reaction is the selective reduction of the carboxylic acid group of protocatechuic acid to a primary alcohol.

References

High-Yield Synthesis of 3,4-Dihydroxybenzyl Alcohol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 3,4-dihydroxybenzyl alcohol, a valuable intermediate in the pharmaceutical and fine chemical industries. Two primary synthetic routes are presented, starting from readily available precursors: 3,4-dihydroxybenzaldehyde and 3,4-dihydroxybenzoic acid (protocatechuic acid). These methods have been selected for their high efficiency and scalability.

Introduction

3,4-Dihydroxybenzyl alcohol, also known as protocatechuyl alcohol, is a key building block in the synthesis of various biologically active molecules. Its catechol moiety is a common feature in many natural products and pharmaceutical agents, contributing to their antioxidant, anti-inflammatory, and neuroprotective properties. The demand for efficient and high-yielding synthetic methods for this compound is therefore of significant interest to the research and drug development community.

The following protocols detail two robust methods for the preparation of 3,4-dihydroxybenzyl alcohol:

-

Method A: Reduction of 3,4-dihydroxybenzaldehyde using sodium borohydride. This method is characterized by its mild reaction conditions and high selectivity.

-

Method B: Reduction of 3,4-dihydroxybenzoic acid using lithium aluminum hydride. This approach is suitable for when the carboxylic acid precursor is more readily available or cost-effective.

Data Presentation